molecular formula C18H16F3NO3 B2749497 (2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 300672-87-1

(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2749497
CAS No.: 300672-87-1
M. Wt: 351.325
InChI Key: WBRIJCAHGHAQBK-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H16F3NO3 and its molecular weight is 351.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Disperse Dyes

The compound has been utilized in the synthesis and characterization of disperse dyes. Enaminones derived from reactions involving similar chemical structures have been coupled with arylidene diazonium chloride to afford disperse dyes. These dyes exhibit unique solid-state properties, existing in the anti rather than syn-form, as confirmed through various diagnostic methods including FT-IR and NMR spectra (Morsy Elapasery et al., 2020).

Crystal Structure and Hirshfeld Surface Analysis

Research involving similar chemical structures has led to the synthesis of compounds through reactions that are subsequently analyzed for their crystal structure via single crystal X-ray diffraction studies. This research provides insights into the molecular and crystal structure, offering a foundational understanding for further material science applications (M. Prabhuswamy et al., 2016).

Antitubercular and Antibacterial Activities

Compounds structurally similar to "(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide" have been synthesized and evaluated for their antitubercular and antibacterial activities. Some derivatives have shown potent activity, surpassing reference drugs in effectiveness. This highlights the potential of such compounds in developing new antimicrobial agents (S. Bodige et al., 2020).

Anticancer Activity of Novel Dihydropyrimidinone Derivatives

The synthesis of enaminone derivatives and their subsequent evaluation for anticancer activity has been a notable area of research. Certain compounds have shown significant activity against cancer cell lines, suggesting the utility of these molecules in cancer treatment research (M. A. Bhat et al., 2022).

Material Science Applications

Research into the synthesis and properties of novel materials, such as polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages, has demonstrated the versatility of compounds with similar chemical structures. These materials exhibit outstanding solubility, thermal stability, and optical properties, making them suitable for various industrial applications (A. Shockravi et al., 2009).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-24-15-8-6-12(10-16(15)25-2)7-9-17(23)22-14-5-3-4-13(11-14)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRIJCAHGHAQBK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.